

Forvisirvat: An In-Depth Technical Guide on Pharmacokinetics and Oral Bioavailability

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Compound of Interest

Compound Name: Forvisirvat

Cat. No.: B15586546

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Introduction

Forvisirvat (formerly SP-624) is a first-in-class, orally administered, selective activator of Sirtuin 6 (SIRT6), a histone deacetylase implicated in a variety of cellular processes including DNA repair, inflammation, and metabolism.[1] Its novel epigenetic mechanism of action is being investigated for the treatment of Major Depressive Disorder (MDD).[2] This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and oral bioavailability data for **Forvisirvat**, compiled from preclinical and clinical studies. The information is presented to support further research and development of this compound.

Pharmacokinetics in Human Subjects

The pharmacokinetic profile of **Forvisirvat** has been evaluated in Phase 1 clinical trials involving healthy adult subjects. These studies included single ascending dose (SAD) and multiple ascending dose (MAD) designs to assess the safety, tolerability, and pharmacokinetic parameters of the drug.[3]

Single Ascending Dose (SAD) Studies

In a SAD study (SP-624-101), healthy participants were administered single oral doses of **Forvisirvat** at 3 mg, 10 mg, and 30 mg. The results demonstrated that the maximum plasma

concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increased in a dose-proportional manner.[3]

Multiple Ascending Dose (MAD) Studies

A MAD study (SP-624-102) evaluated daily oral doses of 3 mg and 10 mg for 5 days, and 20 mg for 10 days.[3] Consistent with the SAD findings, Cmax and AUC showed dose proportionality.[3]

Table 1: Summary of Human Pharmacokinetic Parameters for **Forvisirvat**

Study Type	Dose(s)	Tmax (hours)	t½ (hours)	Key Findings
Single Ascending Dose	3 mg, 10 mg, 30 mg	1.5 - 3	~2.01 - 2.75	Cmax and AUC increased dose-proportionally.
Multiple Ascending Dose	3 mg, 10 mg (5 days), 20 mg (10 days)	1.5 - 3	~6.11 - 6.89	Dose-proportional increases in Cmax and AUC. Reached target plasma concentrations.

Note: Specific Cmax and AUC values were not publicly available in the reviewed literature and therefore are not included in this table.

Food Effect on Oral Bioavailability

The influence of food on the oral bioavailability of **Forvisirvat** was assessed in a dedicated study. Administration of **Forvisirvat** after a high-fat, high-calorie breakfast resulted in a significantly lower Cmax and a later time to maximum concentration (Tmax) compared to administration in a fasted state. However, the total drug exposure, as measured by AUC, was comparable between the fed and fasting conditions.[3]

Preclinical Pharmacokinetics

While specific quantitative data for **Forvisirvat** in preclinical animal models were not available in the public domain at the time of this review, general principles of preclinical pharmacokinetic studies in rats, dogs, and monkeys are outlined below as a reference for the type of data that would be generated during drug development. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity before human trials.

Table 2: Illustrative Preclinical Pharmacokinetic Parameters (Hypothetical Data for **Forvisirvat**)

Species	Route	Dose (mg/kg)	Tmax (h)	Cmax (ng/mL)	AUC (ng·h/mL)	Oral Bioavailability (%)
Rat	Oral	e.g., 10	[Value]	[Value]	[Value]	[Value]
IV	e.g., 2	-	[Value]	[Value]	-	
Dog	Oral	e.g., 5	[Value]	[Value]	[Value]	[Value]
IV	e.g., 1	-	[Value]	[Value]	-	
Monkey	Oral	e.g., 5	[Value]	[Value]	[Value]	[Value]
IV	e.g., 1	-	[Value]	[Value]	-	

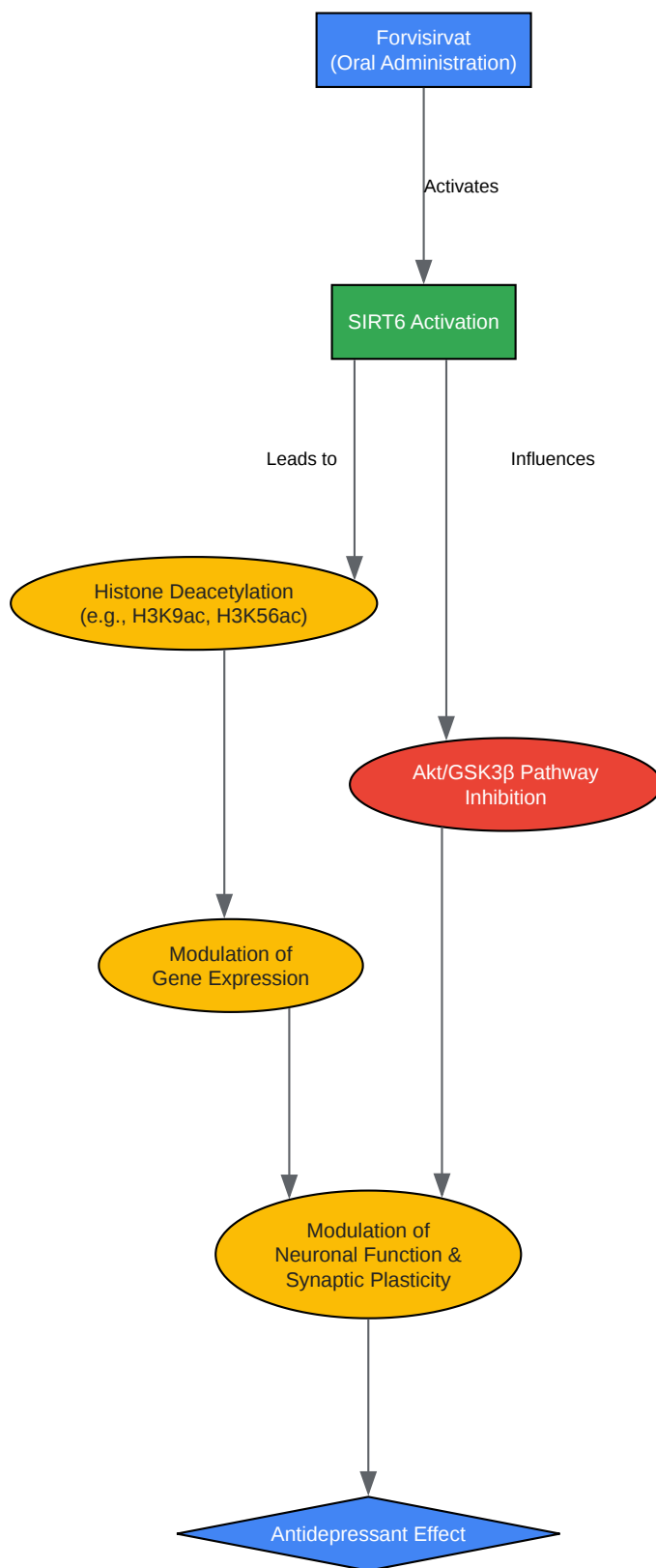
Note: The data in this table is hypothetical and serves as a template for the expected parameters from preclinical studies. Actual data for **Forvisirvat** is not publicly available.

Mechanism of Action and Signaling Pathway

Forvisirvat is a selective activator of SIRT6.^[4] SIRT6 is a NAD⁺-dependent deacetylase that plays a critical role in regulating gene expression, DNA repair, and metabolic homeostasis. In the context of major depressive disorder, the activation of SIRT6 by **Forvisirvat** is thought to modulate neuronal function and synaptic plasticity.

One of the proposed downstream signaling pathways involves the Akt/GSK3 β pathway. Upregulation of SIRT6 has been shown to inhibit this pathway, which is implicated in the pathophysiology of depression.^[5] By activating SIRT6, **Forvisirvat** may influence the

phosphorylation status of key proteins in this cascade, ultimately impacting neuronal survival and function.



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Caption: Proposed signaling pathway of **Forvisirvat** through SIRT6 activation.

Experimental Protocols

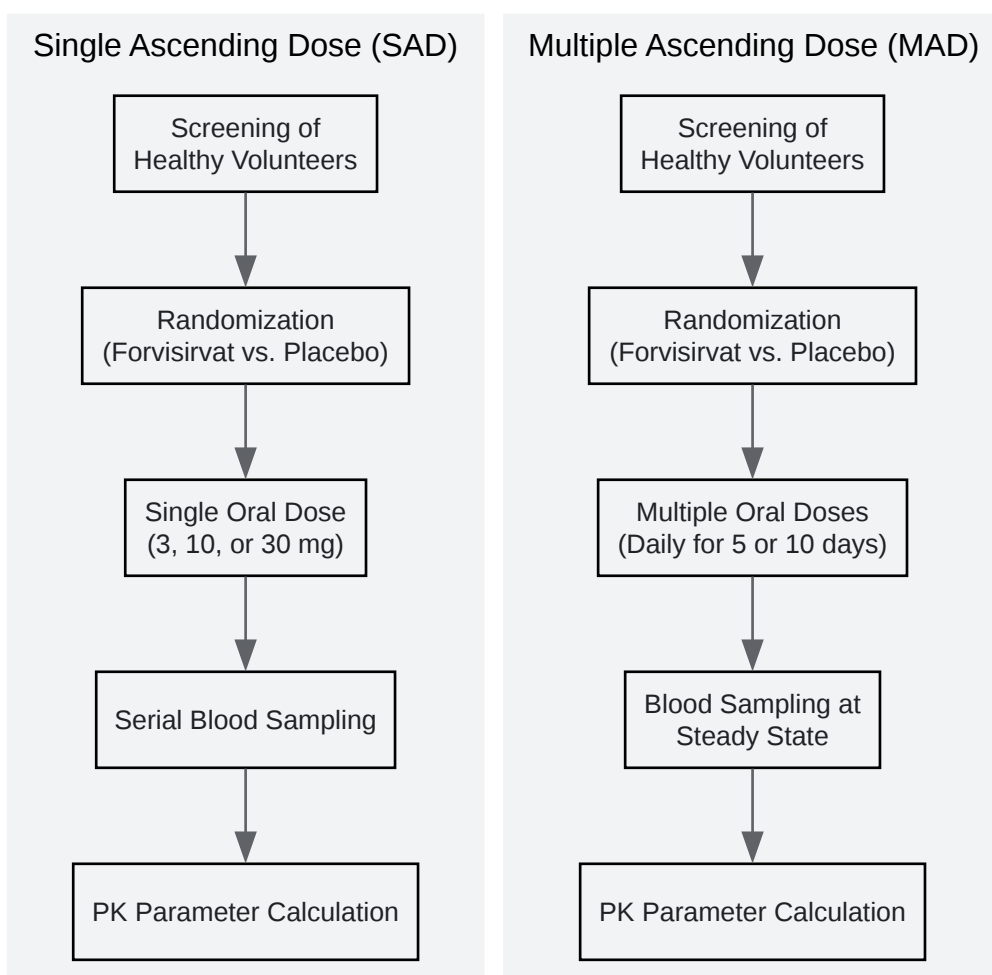
Human Pharmacokinetic Studies (Phase 1)

Single Ascending Dose (SAD) Study (SP-624-101) Protocol Summary:

- Study Design: Randomized, double-blind, placebo-controlled.
- Participants: Healthy adult volunteers.
- Intervention: Single oral doses of **Forvisirvat** (3 mg, 10 mg, 30 mg) or placebo.
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of **Forvisirvat**.
- Analysis: Non-compartmental analysis was used to calculate pharmacokinetic parameters including C_{max}, T_{max}, AUC, and half-life.

Multiple Ascending Dose (MAD) Study (SP-624-102) Protocol Summary:

- Study Design: Randomized, double-blind, placebo-controlled.
- Participants: Healthy adult volunteers.
- Intervention: Daily oral doses of **Forvisirvat** (3 mg or 10 mg for 5 days; 20 mg for 10 days) or placebo.
- Pharmacokinetic Sampling: Blood samples were collected at various time points during and after the dosing period to assess steady-state pharmacokinetics.
- Analysis: Pharmacokinetic parameters were calculated to evaluate drug accumulation and steady-state concentrations.



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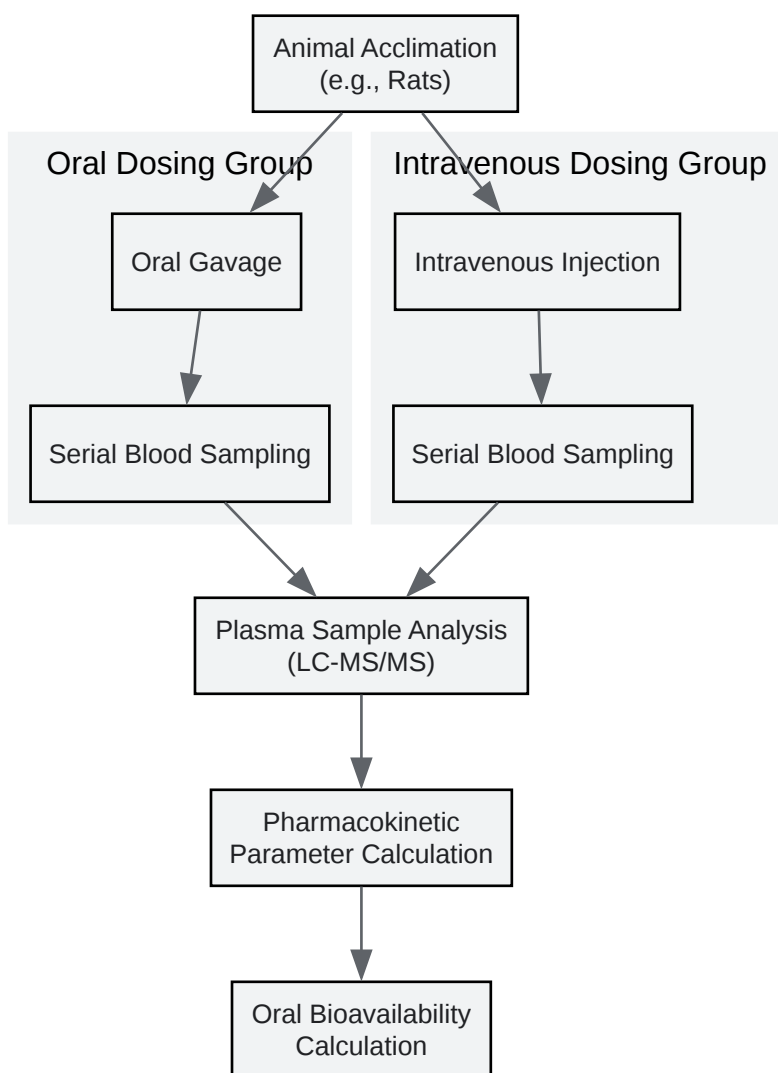
Caption: Workflow for Phase 1 SAD and MAD clinical trials.

Preclinical Oral Bioavailability Study (General Protocol for Rodents)

The following outlines a general experimental protocol for determining the oral bioavailability of a compound in a rodent model, such as the rat.

- Animals: Male and female Sprague-Dawley rats are typically used.[6]
- Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum.[6]

- Dosing:
 - Oral (PO): A specified dose of the compound is administered via oral gavage.^{[6][7]}
 - Intravenous (IV): A lower dose is typically administered intravenously to a separate group of animals to determine the absolute bioavailability.
- Blood Sampling: Serial blood samples are collected from the tail vein or another appropriate site at predetermined time points after dosing.
- Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic parameters (C_{max}, T_{max}, AUC) for both oral and IV routes.
- Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: $F\% = (AUC_{oral} / AUC_{iv}) * (Dose_{iv} / Dose_{oral}) * 100$.



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Caption: General workflow for a preclinical oral bioavailability study.

Conclusion

Forvisirvat exhibits predictable, dose-proportional pharmacokinetics in humans following single and multiple oral administrations. The oral absorption is influenced by food, which delays the rate but not the extent of absorption. Further disclosure of preclinical ADME data and detailed results from human pharmacokinetic studies will be crucial for the continued development and optimization of dosing regimens for **Forvisirvat** in the treatment of Major Depressive Disorder and potentially other indications. The activation of SIRT6 presents a novel and promising therapeutic strategy, and a thorough understanding of the compound's pharmacokinetic profile is essential for its successful clinical application.

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